molecular formula C18H23NO7 B1236213 Riddelliine N-oxide CAS No. 75056-11-0

Riddelliine N-oxide

Cat. No. B1236213
CAS RN: 75056-11-0
M. Wt: 365.4 g/mol
InChI Key: NPENPMDVCQGSSO-AHPXGCJSSA-N
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Description

Riddelliine N-oxide is a genotoxic phytochemical and a major mammalian metabolite of the parent pyrrolizidine alkaloid riddelliine, found in certain plants. Despite being considered a detoxification product, its metabolism can result in the formation of genotoxic metabolites, indicating its potential as a hepatocarcinogen similar to riddelliine (Chou et al., 2003).

Synthesis Analysis

Riddelliine and its N-oxide derivative undergo extensive metabolism, with riddelliine N-oxide being converted back to riddelliine under certain conditions. This metabolic activity suggests that the N-oxide form is not merely a detoxification product but can contribute to the formation of DNA adducts, a key step in the process of carcinogenesis (Williams et al., 2002).

Molecular Structure Analysis

The molecular structure of riddelliine N-oxide includes the characteristic N-oxide group, which is critical for its biological activity. The conversion of riddelliine N-oxide to genotoxic metabolites involves the reduction of this N-oxide group, leading to the formation of DNA adducts (Yang et al., 2001).

Chemical Reactions and Properties

Riddelliine N-oxide can undergo metabolic reduction to riddelliine, a process that is influenced by the presence of oxygen. This reduction is significant because it generates the same genotoxic metabolites as the parent compound, riddelliine, highlighting the potential risk associated with the N-oxide form (Wang et al., 2005).

Physical Properties Analysis

The physicochemical properties of riddelliine N-oxide, such as solubility and stability, are influenced by the N-oxide group. This functional group makes the molecule more polar than riddelliine, affecting its distribution and metabolism in the body. These properties are critical for understanding the toxicokinetics of riddelliine N-oxide (Widjaja et al., 2021).

Chemical Properties Analysis

The chemical behavior of riddelliine N-oxide is characterized by its potential to form DNA adducts through its metabolites. This formation of DNA adducts is a pivotal event in the mechanism of action leading to carcinogenesis. The process involves metabolic activation and interaction with DNA, contributing to the genotoxic potential of riddelliine N-oxide (Xia et al., 2003).

Scientific Research Applications

Genotoxic Activity and Metabolic Activation

Riddelliine N-oxide, a metabolite of the pyrrolizidine alkaloid riddelliine, has shown genotoxic activity comparable to its parent compound. Rat liver microsomes convert riddelliine N-oxide into the genotoxic metabolite 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), which can form DNA adducts, potentially contributing to liver tumor formation. This indicates that riddelliine N-oxide, through conversion to riddelliine, could be a potential genotoxic hepatocarcinogen (Chou et al., 2003).

Toxicokinetics in Rats and Mice

A study on the toxicokinetics of riddelliine and its metabolites, including the N-oxide, in rats and mice found that these compounds are extensively metabolized before excretion. Factors other than toxicokinetics are thought to be responsible for the species/sex specificity of gross toxicity or liver tumor induction in these animals (Williams et al., 2002).

Human Liver Microsomal Metabolism

Human liver microsomes can metabolize riddelliine, leading to the formation of both DHP and riddelliine N-oxide. This suggests a similarity in the metabolism pattern and DNA adduct profile between humans and rats, indicating the relevance of rodent data for human risk assessment (Xia et al., 2003).

Physiologically Based Kinetic Modeling

Physiologically based kinetic (PBK) modeling was used to predict the in vivo relative potency of riddelliine N-oxide compared to riddelliine in rats. The model indicated that the toxicity of riddelliine N-oxide depends on its conversion to riddelliine by intestinal microbiota and in the liver, with the relative potency value decreasing with increasing dose level due to saturation effects (Widjaja et al., 2021).

Metabolic Activation and DNA Adduct Formation

Riddelliine N-oxide's metabolic activation and the resulting DNA adduct formation in vivo were studied, showing that it generates major metabolites such as dehydroretronecine (DHR) and riddelliine N-oxide. These metabolites lead to the formation of DNA adducts, suggesting a genotoxic mechanism for liver tumor development in rats (Yang et al., 2001).

Diagnostic Techniques

The development of enzyme-linked immunosorbent assays for riddelliine and riddelliine N-oxide provided tools for diagnosing poisoned animals and identifying toxic plants. These assays can estimate the total pyrrolizidine alkaloid content in plants, aiding in the identification of poisoning risks (Lee et al., 2001).

properties

IUPAC Name

(1R,4Z,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO7/c1-3-12-8-11(2)18(23,10-20)17(22)25-9-13-4-6-19(24)7-5-14(15(13)19)26-16(12)21/h3-4,14-15,20,23H,2,5-10H2,1H3/b12-3-/t14-,15-,18-,19?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPENPMDVCQGSSO-AHPXGCJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC(=C)C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CC(=C)[C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315962
Record name Riddelline N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Riddelliine N-oxide

CAS RN

75056-11-0
Record name Riddelline N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75056-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Riddelliine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075056110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Riddelline N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
205
Citations
MW Chou, YP Wang, J Yan, YC Yang, RD Beger… - Toxicology letters, 2003 - Elsevier
… In this paper, we report the results of a riddelliine N-oxide metabolism study by rat liver microsomes and in intact rats. This investigation presents evidence that riddelliine N-oxide is …
Number of citations: 101 www.sciencedirect.com
F Widjaja, S Wesseling, IMCM Rietjens - Archives of Toxicology, 2022 - Springer
… riddelliine N-oxide compared to riddelliine using physiologically based kinetic (PBK) modelling, taking into account that the toxicity of riddelliine N-oxide … of riddelliine N-oxide compared …
Number of citations: 4 link.springer.com
ST Lee, TK Schoch, BL Stegelmeier… - Journal of agricultural …, 2001 - ACS Publications
… In this study, two competitive inhibition enzyme-linked immunosorbent assays for riddelliine, riddelliine N-oxide, and other closely related pyrrolizidine alkaloids were developed using …
Number of citations: 35 pubs.acs.org
J Yan, Q Xia, MW Chou, PP Fu - Toxicology and industrial …, 2008 - journals.sagepub.com
… We have recently determined that rat liver microsomal metabolism of riddelliine N-oxide, … in liver DNA of F344 rats fed with riddelliine N-oxide, retrorsine N-oxide, or monocrotaline N-…
Number of citations: 40 journals.sagepub.com
YP Wang, J Yan, PP Fu, MW Chou - Toxicology letters, 2005 - Elsevier
… Previously, we studied the metabolism of riddelliine N-oxide by rat liver microsomes and … The results from this study not only confirm the previous finding that riddelliine N-oxide can be …
Number of citations: 101 www.sciencedirect.com
F Lin, Y Ma, A Pan, Y Ye, J Liu - Journal of Analytical Toxicology, 2022 - academic.oup.com
… male rats showed higher levels to riddelliine N-oxide than females, while inverse relationship … (27), which showed a linear relationship between the formation rates of riddelliine N-oxide …
Number of citations: 2 academic.oup.com
MS Brown, RJ Molyneux, JN Roitman - Phytochemical Analysis, 1994 - Wiley Online Library
… 90%) of this occurs in the plant as riddelliine N-oxide (9) (Molyneux and Johnson, 1984). … Chromatogram of a mixture of riddelliine (5) and riddelliine-N-oxide (9) (For chromatographic …
RA Field, BL Stegelmeier, SM Colegate, AW Brown… - Toxicon, 2015 - Elsevier
… Firstly, riddelliine-N-oxide was ranked higher than this study. This … Although riddelliine-N-oxide tended to be more toxic than … The slightly better cytotoxic response of riddelliine-N-oxide, …
Number of citations: 34 www.sciencedirect.com
M Yang, J Ma, J Ruan, Y Ye, PPC Fu, G Lin - Archives of Toxicology, 2019 - Springer
… orally with 20 mg/kg riddelliine N-oxide. Blood samples were collected from tail vein at 15, 30, 120, 240, and 360 min after the riddelliine N-oxide administration. Plasma samples were …
Number of citations: 52 link.springer.com
X He, Q Xia, K Woodling, G Lin, PP Fu - journal of food and drug analysis, 2017 - Elsevier
… Thus, besides the 7 hepatocarcinogenic PAs and riddelliine N-oxide that have previously been … We previously studied the metabolism of riddelliine N-oxide by female F344 rat liver …
Number of citations: 23 www.sciencedirect.com

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